

# Use of 3,5-Dibromo-4-nitro-1H-pyrazole in pharmaceutical intermediate synthesis

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## Compound of Interest

Compound Name: **3,5-Dibromo-4-nitro-1H-pyrazole**

Cat. No.: **B012158**

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An In-Depth Guide to the Application of **3,5-Dibromo-4-nitro-1H-pyrazole** in the Synthesis of Pharmaceutical Intermediates

## Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.<sup>[1][2]</sup> Its prevalence in blockbuster drugs—ranging from anti-inflammatory agents like celecoxib to anti-obesity medications and antipsychotics—underscores its status as a "privileged scaffold."<sup>[1][2][3]</sup> The unique electronic properties and steric arrangement of the five-membered heterocyclic ring allow for precise interactions with a multitude of biological targets.<sup>[3][4]</sup>

Within this vital class of compounds, **3,5-Dibromo-4-nitro-1H-pyrazole** emerges as a highly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. This molecule is strategically functionalized with three key reactive centers: two bromine atoms at the C3 and C5 positions, which are excellent leaving groups, and an electron-withdrawing nitro group at the C4 position. This arrangement provides a robust platform for sequential and regioselective chemical modifications, enabling the construction of diverse molecular libraries for drug discovery and development. This guide provides a detailed overview of its properties, applications, and a comprehensive protocol for its use in a cornerstone synthetic transformation.

# Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of **3,5-Dibromo-4-nitro-1H-pyrazole**

| Property          | Value   | Source                                  |
|-------------------|---|---|
| CAS Number        | 104599-36-2   | <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>3</sub> HBr <sub>2</sub> N <sub>3</sub> O <sub>2</sub>   | <a href="#">[6]</a>                     |
| Molecular Weight  | 270.87 g/mol  |   |
| IUPAC Name        | 3,5-dibromo-4-nitro-1H-pyrazole   | <a href="#">[7]</a>                     |
| Synonyms          | 3,5-Dibromo-4-nitropyrazole   |   |
| Purity            | Typically ≥97%  |   |
| Appearance        | (Not specified in search results, typically a solid)  |   |
| Storage           | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend refrigeration at 4°C. <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a> |   |

## Safety and Handling Precautions:

**3,5-Dibromo-4-nitro-1H-pyrazole** is classified as a hazardous chemical.[\[7\]](#)[\[8\]](#) All handling must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Key Hazards:[\[7\]](#)

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[\[7\]](#)

- Skin Irritation: Causes skin irritation.[7][8][10]
- Eye Damage: Causes serious eye irritation/damage.[7][8][10]
- Respiratory Irritation: May cause respiratory irritation.[7][10][11]

#### First Aid Measures:

- Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
- Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[8][9]
- Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[8][9]
- Ingestion: If swallowed, seek immediate medical assistance.[8][9]

## Core Synthetic Applications: A Multi-Functional Linchpin

The synthetic utility of **3,5-Dibromo-4-nitro-1H-pyrazole** is rooted in the distinct reactivity of its functional groups. The two bromine atoms serve as ideal handles for modern cross-coupling reactions, while the N-H proton of the pyrazole ring can be readily substituted.

- Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are highly susceptible to oxidative addition by palladium(0) catalysts, making them prime candidates for reactions that form new carbon-carbon and carbon-heteroatom bonds. This is a foundational strategy in pharmaceutical synthesis.[12] Key examples include:
  - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.
  - Stille Coupling: Reaction with organostannanes.
  - Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

- Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-heteroaryl bonds.
- N-H Functionalization: The proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated. This allows for the introduction of substituents that can modulate the compound's solubility, metabolic stability, and binding orientation with its biological target.[\[4\]](#)

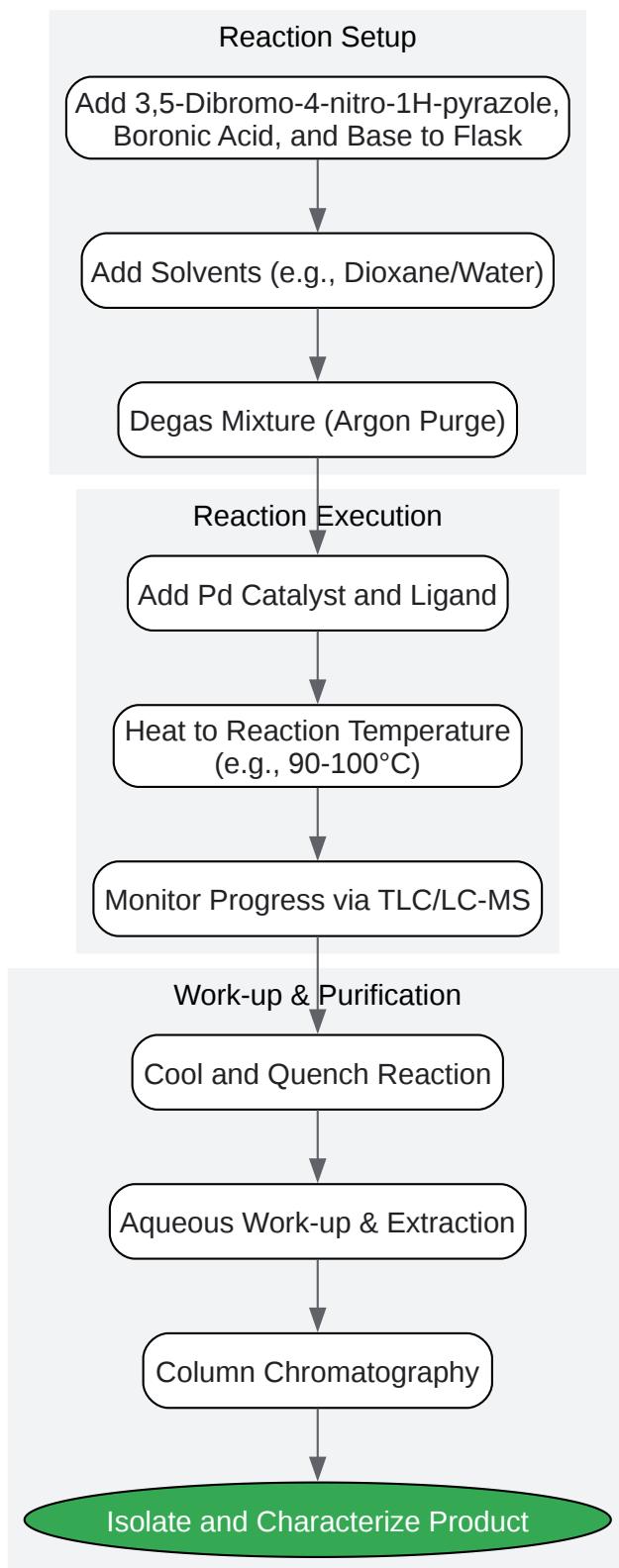
The presence of the nitro group significantly influences the electronics of the pyrazole ring, making the C-Br bonds more reactive towards nucleophilic substitution and modifying the acidity of the N-H proton. This electron-withdrawing effect can be strategically exploited by the synthetic chemist.

## Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details a representative, single Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, to selectively substitute one of the bromine atoms.

**Principle:** The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide. The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. By controlling the stoichiometry, a mono-substitution can be favored.

Workflow Visualization:



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Caption: Workflow for Suzuki-Miyaura Coupling.

## Materials and Reagents:

- **3,5-Dibromo-4-nitro-1H-pyrazole** (1.0 eq)
- Aryl or Heteroaryl Boronic Acid (1.1-1.2 eq)
- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.02-0.05 eq)
- Triphenylphosphine ( $\text{PPh}_3$ ) or other suitable ligand (if using  $\text{Pd}(\text{OAc})_2$ )
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) or Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) (3.0 eq), aqueous solution
- 1,4-Dioxane or Dimethoxyethane (DME)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel for column chromatography
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)

## Step-by-Step Experimental Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add **3,5-Dibromo-4-nitro-1H-pyrazole** (1.0 eq) and the aryl boronic acid (1.1 eq).
- Solvent and Base Addition: Add 1,4-dioxane (or DME) to the flask to create a solution or suspension. Add a 2M aqueous solution of  $\text{K}_2\text{CO}_3$  (3.0 eq). The typical solvent ratio is 4:1 dioxane:water.

- **Inert Atmosphere:** Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.03 eq). If using  $\text{Pd}(\text{OAc})_2$ , pre-mixing with a ligand like  $\text{PPh}_3$  is often required.
- **Reaction:** Heat the reaction mixture to 90-100°C with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction time can vary from 2 to 24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
- **Characterization:** Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

| Problem                    | Possible Cause(s)  | Suggested Solution(s)  |
|----------------------------|--|--|
| No or Low Conversion       | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality boronic acid (decomposed).4. Insufficient temperature. | 1. Use fresh catalyst.2. Ensure the system is thoroughly purged with inert gas.3. Use fresh, high-purity boronic acid.4. Increase reaction temperature, ensuring solvent does not boil off.                                      |
| Formation of Side Products | 1. Di-substituted product formation.2. Homocoupling of the boronic acid.3. Protodeboronation (loss of boronic acid group).       | 1. Use a lower stoichiometry of boronic acid (e.g., 1.05 eq).2. Ensure rigorous deoxygenation of the reaction mixture.3. Use a stronger base or different solvent system.  |
| Difficult Purification     | 1. Co-elution of product with starting material or byproducts.2. Streaking on the silica gel column.                             | 1. Optimize the solvent system for column chromatography; try a different stationary phase if necessary.2. Add a small amount of acetic acid or triethylamine to the eluent to improve peak shape for acidic or basic compounds. |

## Conclusion

**3,5-Dibromo-4-nitro-1H-pyrazole** stands out as a pre-functionalized and highly adaptable scaffold for pharmaceutical synthesis. Its strategically placed bromine atoms provide access to a vast chemical space through robust and well-established cross-coupling methodologies. The insights and protocols presented here serve as a practical guide for researchers and scientists to harness the full potential of this valuable intermediate, accelerating the design and synthesis of next-generation therapeutics. Proper adherence to safety protocols is essential when working with this and all related chemical reagents.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)